4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine
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Overview
Description
4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine is a heterocyclic compound that features both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine typically involves the formation of the pyrrole and pyridine rings followed by their subsequent coupling. One common method involves the reaction of 4-methyl-2-chloropyridine with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole or pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)pyridine: Lacks the methyl group at the 4-position.
4-Methyl-2-(1H-pyrrol-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
4-Methyl-2-(1H-pyrrol-1-yl)quinoline: Features a quinoline ring system.
Uniqueness
4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine is unique due to the presence of both pyrrole and pyridine rings, which confer distinct electronic and steric properties. The methyl group at the 4-position of the pyridine ring further influences its reactivity and interaction with other molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-4-5-12-10(9(8)11)13-6-2-3-7-13/h2-7H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCOLXZLXLCYRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2C=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557604 |
Source
|
Record name | 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120494-06-6 |
Source
|
Record name | 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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